(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
説明
This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 1 and a cyano-propenamide chain at position 4. The amide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group.
特性
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4O/c21-15-5-7-16(8-6-15)28-12-13(11-26-28)9-14(10-25)19(29)27-18-4-2-1-3-17(18)20(22,23)24/h1-9,11-12H,(H,27,29)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMRAZFFFAJFNA-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic molecule featuring a pyrazole ring, a cyano group, and a trifluoromethyl-substituted phenyl moiety. It belongs to the enaminone class, known for diverse biological activities and potential therapeutic uses. The presence of multiple functional groups enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is attributed to its functional groups:
- Cyano group: Undergoes nucleophilic addition and reduction.
- Enamide: Participates in cycloadditions and electrophilic additions.
- Pyrazole ring: Capable of undergoing electrophilic substitution and metal coordination.
These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
Biological Activity
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide exhibits both antimicrobial and anti-inflammatory biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | Pyrazole ring, cyano group, trifluoromethyl phenyl | Antimicrobial, anti-inflammatory |
| 1-(4-Chlorophenyl)-3-methylpyrazole | Pyrazole ring, chlorophenyl | Anti-inflammatory |
| N-(4-Chlorophenyl)-N'-(trifluoromethyl)-urea | Urea structure with chlorophenyl and trifluoromethyl | Varies by modification |
| 5-Arylpyrazoles | Various aryl substitutions | Diverse pharmacological effects |
化学反応の分析
Reactions Involving the Cyano Group
The nitrile group undergoes hydrolysis and nucleophilic additions under specific conditions:
Key Observation : Steric bulk from the trifluoromethylphenyl group slows hydrolysis kinetics compared to simpler analogs .
α,β-Unsaturated Enamide Reactivity
The enamide system participates in conjugate additions and cycloadditions:
Michael Additions
-
Nucleophiles : Thiols, amines, and stabilized carbanions
-
Example : Reaction with benzyl mercaptan in ethanol at 25°C yields thio-Michael adducts (70–85%) .
Diels-Alder Reactions
-
Reacts with electron-deficient dienes (e.g., maleic anhydride) in dichloromethane at 0°C:
Pyrazole Ring Modifications
The 1-(4-chlorophenyl)pyrazole moiety undergoes:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-5 of pyrazole (72% yield) .
-
Halogenation : NBS in CCl₄ selectively brominates the para position of the chlorophenyl ring.
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
Trifluoromethylphenyl Interactions
The -CF₃ group directs electrophilic aromatic substitution (e.g., nitration) to the meta position due to its strong electron-withdrawing effect .
Thermal and Photochemical Behavior
-
Thermal decomposition : Above 200°C, releases cyanogen gas (CN)₂ and forms polycyclic aromatic byproducts .
-
UV irradiation : Induces [2+2] cycloaddition with alkenes, forming cyclobutane rings (quantum yield: Φ = 0.33).
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product Class | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Cyano (-CN) | H₂O/H⁺ | Carboxylic acid | 2.1 × 10⁻⁴ |
| α,β-Unsaturated enamide | Maleic anhydride | Diels-Alder adduct | 8.7 × 10⁻² |
| Pyrazole ring | Br₂ (NBS) | Brominated pyrazole | 5.3 × 10⁻³ |
類似化合物との比較
Physicochemical and Pharmacokinetic Trends
*Estimated based on structural similarity.
- Lipophilicity: Trifluoromethyl and cyano groups reduce logP compared to methyl or thiophene substituents.
- Solubility : Sulfur (thiophene) and oxygen (furan) may enhance solubility, while methyl groups decrease it.
- Metabolic Stability: Electron-withdrawing groups (e.g., CF₃, cyano) generally improve resistance to oxidative metabolism.
Research Implications
- Target Compound : The trifluoromethyl group likely enhances both stability and binding specificity, making it a candidate for drug development where target proteins favor electronegative interactions.
- CAS 955869-56-4: The cyanothiophene substituent could be advantageous in targeting sulfur-rich enzymatic pockets, though higher molecular weight may limit diffusion.
- CAS 1181468-34-7 : Trimethylphenyl’s lipophilicity might suit central nervous system targets but requires formulation optimization for solubility.
Q & A
Basic: What are the most efficient synthetic routes for (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide?
Answer:
The compound can be synthesized via a multi-step approach involving:
Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles to generate the 4-chlorophenyl-substituted pyrazole ring .
Prop-2-enamide Assembly : A Knoevenagel condensation between the pyrazole aldehyde and cyanoacetamide derivatives, optimized under mild acidic conditions (e.g., acetic acid) to retain the (E)-stereochemistry .
Trifluoromethylphenyl Attachment : Nucleophilic aromatic substitution or Buchwald-Hartwig coupling for introducing the 2-(trifluoromethyl)phenyl group.
Key Considerations : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the cyano group. Monitor reaction progress via LC-MS and purify intermediates via silica gel chromatography .
Basic: How can I validate the structural integrity of this compound after synthesis?
Answer:
Combine X-ray crystallography (for absolute configuration) with computational validation :
- XRD : Resolve the (E)-configuration and confirm bond angles/distances (e.g., C=C double bond length ~1.34 Å) .
- Multiwfn Analysis : Calculate electron localization function (ELF) maps to verify electron density distribution, particularly around the cyano and trifluoromethyl groups .
- NMR/IR : Compare experimental NMR peaks (e.g., cyano carbon at ~115 ppm) and IR stretches (C≡N at ~2200 cm) with DFT-predicted spectra .
Advanced: What computational strategies are recommended to predict binding modes of this compound with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina with:
- Grid Box : Center on the target’s active site (e.g., kinase ATP-binding pocket).
- Scoring Function : Prioritize binding poses with strong hydrogen bonds (e.g., cyano group with Ser/Thr residues) and hydrophobic interactions (trifluoromethyl-phenyl with nonpolar pockets) .
Validation : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectory in GROMACS) to assess binding stability. Quantify RMSD (<2 Å) and free energy via MM-PBSA .
Advanced: How to resolve contradictions between in silico binding predictions and experimental bioactivity data?
Answer:
Re-evaluate Protonation States : Use Epik (Schrödinger) to model ionization states at physiological pH. The cyano group may act as a weak H-bond acceptor depending on tautomerism .
Solvent Effects : Simulate explicit water molecules in MD to identify competitive hydration of the trifluoromethyl group, which might reduce binding affinity .
Off-Target Screening : Employ similarity-based pharmacophore models (e.g., Phase) to identify unintended targets, such as cytochrome P450 isoforms .
Advanced: What strategies mitigate regioselectivity challenges during pyrazole functionalization?
Answer:
Directed Metalation : Use n-BuLi/TMP to deprotonate the pyrazole at the 4-position before introducing the chlorophenyl group .
Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrazole with Boc) during Knoevenagel condensation to prevent side reactions .
DFT-Guided Design : Calculate Fukui indices to predict electrophilic/nucleophilic regions of the pyrazole ring, guiding reagent selection .
Advanced: How to identify pharmacophoric features critical for this compound’s bioactivity?
Answer:
Pharmacophore Modeling : Use Schrödinger’s Phase to extract features:
- Hydrogen bond acceptors (cyano, enamide carbonyl).
- Aromatic/hydrophobic regions (chlorophenyl, trifluoromethylphenyl).
3D-QSAR : Align active/inactive analogs to correlate spatial-electronic properties (e.g., CoMFA/CoMSIA) with IC values .
Mutagenesis Studies : Validate predicted interactions (e.g., mutate Ser123 to Ala in the target protein) to confirm hydrogen bonding roles .
Advanced: What crystallographic techniques characterize polymorphism in this compound?
Answer:
Single-Crystal XRD : Resolve lattice parameters and compare with predicted polymorphs (e.g., Mercury CSD).
Thermal Analysis : Perform DSC/TGA to identify polymorphic transitions (e.g., melting point variations >5°C indicate distinct forms) .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N vs. π-π stacking) driving crystal packing .
Advanced: How to analyze electron distribution in the prop-2-enamide moiety for reactivity insights?
Answer:
Multiwfn Calculations :
- Electrostatic Potential (ESP) : Map surface potentials to identify nucleophilic (cyano) and electrophilic (enamide carbonyl) sites .
- Dual Descriptor : highlights regions prone to nucleophilic/electrophilic attacks .
NBO Analysis : Quantify hyperconjugation (e.g., electron donation from pyrazole to enamide) using Gaussian 16 .
Advanced: What experimental designs elucidate the compound’s metabolic stability?
Answer:
Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-HRMS.
Isotopic Labeling : Synthesize -labeled analogs to trace metabolic pathways (e.g., CYP450-mediated oxidation of the pyrazole ring) .
CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-trifluoromethylcoumarin) to assess isoform-specific interactions .
Advanced: How to optimize aqueous solubility without compromising target affinity?
Answer:
Co-Solvent Systems : Test solubility in PEG-400/water mixtures (e.g., 30% PEG increases solubility 10-fold) .
Prodrug Design : Introduce ionizable groups (e.g., phosphate ester on the enamide) cleaved enzymatically in vivo .
Molecular Dynamics : Simulate solvation shells to identify hydrophobic regions (e.g., trifluoromethyl) contributing to poor solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
